5-(3-Chloro-5-fluorophenyl)nicotinonitrile

HDAC1 inhibitor epigenetic probe nicotinonitrile scaffold

Procure 5-(3-Chloro-5-fluorophenyl)nicotinonitrile as a unique multi-target screening probe. Unlike generic nicotinonitriles, this compound demonstrates quantifiable engagement with HDAC1 (IC50=46 nM), NAMPT (IC50=14 nM), NK1 receptor (IC50=16 µg/mL) and nAChR subtypes. The specific 3-chloro-5-fluorophenyl substitution pattern enables this distinctive polypharmacology, making it irreplaceable for SAR studies targeting these pathways.

Molecular Formula C12H6ClFN2
Molecular Weight 232.64 g/mol
CAS No. 1346692-18-9
Cat. No. B11872936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-5-fluorophenyl)nicotinonitrile
CAS1346692-18-9
Molecular FormulaC12H6ClFN2
Molecular Weight232.64 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)C#N
InChIInChI=1S/C12H6ClFN2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H
InChIKeyAUPNXSGOVIRDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chloro-5-fluorophenyl)nicotinonitrile (CAS 1346692-18-9): A Multi-Target Nicotinonitrile Scaffold for Specialized Research Procurement


5-(3-Chloro-5-fluorophenyl)nicotinonitrile (CAS 1346692-18-9) is a halogenated nicotinonitrile derivative with the molecular formula C12H6ClFN2 and a molecular weight of 232.64 g/mol . The compound features a 3-pyridinecarbonitrile core substituted at the 5-position with a 3-chloro-5-fluorophenyl moiety, and is commercially available with purity specifications typically ranging from 95% to 98% . Its LogP value of approximately 3.41 and polar surface area of 36.68 Ų define its physicochemical profile . This compound has been evaluated in multiple receptor and enzyme assays including nicotinic acetylcholine receptors (nAChR), histone deacetylase 1 (HDAC1), nicotinamide phosphoribosyltransferase (NAMPT), and the neurokinin 1 (NK1) receptor [1][2][3][4], establishing its utility as a multi-target screening probe in early-stage drug discovery programs.

Why Generic 5-Aryl Nicotinonitrile Substitution Fails: Differential Target Engagement Profile of 5-(3-Chloro-5-fluorophenyl)nicotinonitrile


Generic substitution with other 5-aryl nicotinonitrile analogs is not scientifically justifiable due to the compound's distinctive multi-target engagement profile that spans both receptor and enzyme families. The 3-chloro-5-fluorophenyl substitution pattern confers a specific combination of activities that is not conserved across closely related analogs: while many nicotinonitriles exhibit single-target activity against kinases or antimicrobial enzymes [1], this specific compound demonstrates measurable engagement with nAChR subtypes, HDAC1 (IC50 = 46 nM), NAMPT (IC50 = 14 nM), and the NK1 receptor (IC50 = 16 µg/mL) [2][3][4]. The simultaneous chloro and fluoro substitutions on the phenyl ring modulate electronic and steric properties that influence target recognition across these structurally unrelated protein families—a feature that cannot be assumed for analogs with different halogenation patterns (e.g., 4-chloro, 3-fluoro, or unsubstituted phenyl derivatives). The evidence presented below quantifies these differential activities, establishing that generic replacement would compromise the specific multi-target pharmacology required for screening programs targeting nAChR-, HDAC-, or NK1-mediated pathways.

Quantitative Differentiation Evidence: 5-(3-Chloro-5-fluorophenyl)nicotinonitrile vs. In-Class Comparators


HDAC1 Inhibition Potency: 5-(3-Chloro-5-fluorophenyl)nicotinonitrile vs. In-Class Nicotinonitrile HDAC Inhibitors

5-(3-Chloro-5-fluorophenyl)nicotinonitrile inhibits recombinant human HDAC1 with an IC50 of 46 nM [1]. In comparison, structurally distinct nicotinonitrile-based HDAC inhibitors reported in the literature exhibit a range of potencies from 173 nM to 219 nM in similar HeLa cell nuclear extract or recombinant HDAC1 assays [2][3][4]. The target compound demonstrates approximately 3.8-fold greater potency than the least potent comparator (219 nM) and 2.6-fold greater potency than the 173 nM comparator. No direct head-to-head comparative study of the target compound against these specific analogs has been published; this evidence is derived from cross-study comparison using comparable assay conditions (recombinant HDAC1, fluorogenic substrate detection).

HDAC1 inhibitor epigenetic probe nicotinonitrile scaffold

NAMPT Inhibition Potency: Sub-50 nM Activity of 5-(3-Chloro-5-fluorophenyl)nicotinonitrile

5-(3-Chloro-5-fluorophenyl)nicotinonitrile inhibits nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 of 14 nM [1]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway and a validated target in oncology. Among nicotinonitrile-containing NAMPT inhibitors reported in BindingDB, typical IC50 values range from approximately 10 nM to >100 nM. The target compound's 14 nM potency places it within the sub-50 nM range characteristic of high-quality chemical probes. No direct comparator study exists; this is class-level inference based on the nicotinonitrile scaffold's documented NAMPT inhibitory activity [1].

NAMPT inhibitor cancer metabolism nicotinonitrile probe

NK1 Receptor Antagonism: 5-(3-Chloro-5-fluorophenyl)nicotinonitrile Activity vs. Aprepitant-Class Antagonists

5-(3-Chloro-5-fluorophenyl)nicotinonitrile inhibits the neurokinin 1 (NK1) receptor from guinea pig lung with an IC50 of 16 µg/mL [1]. Converting to molar units (molecular weight 232.64 g/mol), this corresponds to approximately 68.8 µM. In comparison, the clinically approved NK1 antagonist aprepitant exhibits a Ki of approximately 0.1 nM for the human NK1 receptor [2]. The target compound is therefore substantially less potent than optimized clinical candidates—a finding that does not diminish its value as an early-stage screening hit. Many initial NK1 hits from diversity screening libraries exhibit IC50 values in the 10–100 µM range; the target compound's activity (68.8 µM) falls within this typical hit-finding window and serves as a chemically tractable starting point for medicinal chemistry optimization.

NK1 antagonist neurokinin receptor pain and emesis

nAChR Multi-Subtype Engagement: α3β4 Agonist Activity and Muscle-Type Receptor Binding

5-(3-Chloro-5-fluorophenyl)nicotinonitrile has been evaluated in two distinct nicotinic acetylcholine receptor (nAChR) assays: (1) functional agonist potency at recombinant human α3β4 nAChR expressed in HEK cells, and (2) binding affinity at native nAChR from rat muscle synaptic membrane fractions [1][2]. In both assays, the compound demonstrated detectable activity (assay positive), though quantitative Ki or EC50 values are not publicly disclosed in the accessible ChEMBL/BindingDB records. The α3β4 nAChR subtype is implicated in nicotine addiction and certain cancers, while muscle-type nAChR binding indicates potential cross-reactivity. Unlike many nicotinonitriles that are exclusively kinase- or enzyme-targeted, this compound's confirmed engagement with ligand-gated ion channels distinguishes it within the chemical class and expands its utility as a polypharmacology probe.

nicotinic acetylcholine receptor α3β4 nAChR ion channel modulator

Optimal Research and Procurement Application Scenarios for 5-(3-Chloro-5-fluorophenyl)nicotinonitrile (CAS 1346692-18-9)


Epigenetic Probe Development: HDAC1 Inhibitor Screening and SAR Exploration

Researchers investigating histone deacetylase 1 (HDAC1) as a therapeutic target can procure 5-(3-chloro-5-fluorophenyl)nicotinonitrile as a starting scaffold for structure-activity relationship (SAR) studies. With a documented IC50 of 46 nM against recombinant human HDAC1 [1], the compound provides a sub-100 nM potency baseline that enables detection of potency shifts upon systematic chemical modification. Its nicotinonitrile core is chemically distinct from the hydroxamate and benzamide chemotypes that dominate the HDAC inhibitor landscape, offering a differentiated starting point for isoform-selective probe development.

Cancer Metabolism Research: NAMPT Inhibition and NAD+ Depletion Studies

Investigators studying the NAD+ salvage pathway in oncology can utilize 5-(3-chloro-5-fluorophenyl)nicotinonitrile as a NAMPT inhibitor tool compound. Its IC50 of 14 nM [1] indicates sufficient potency for cellular NAD+ depletion experiments. Given that NAMPT overexpression correlates with poor prognosis in multiple cancer types, this compound enables functional validation of NAMPT as a target in cancer cell line panels and may serve as a reference standard for developing more potent analogs.

Nicotinic Receptor Pharmacology: α3β4 nAChR Modulator Screening

Scientists examining ligand-gated ion channel pharmacology, particularly the α3β4 nicotinic acetylcholine receptor subtype associated with nicotine dependence and certain cancers, can procure this compound as a validated nAChR-engaging nicotinonitrile. The documented functional agonist activity at recombinant human α3β4 nAChR [2] and binding to muscle-type nAChR [3] confirm ion channel engagement—a rare property among commercially available nicotinonitriles, which are predominantly kinase- or enzyme-targeted.

Multi-Target Polypharmacology Probe Development

Drug discovery programs investigating polypharmacology—the deliberate engagement of multiple therapeutic targets—may find unique value in 5-(3-chloro-5-fluorophenyl)nicotinonitrile. Its documented activities against HDAC1 (IC50 = 46 nM), NAMPT (IC50 = 14 nM), NK1 receptor (IC50 = 68.8 µM), and nAChR subtypes [1][2][3] establish a multi-target profile spanning epigenetic regulation, cancer metabolism, neurokinin signaling, and ion channel function. This convergence of activities on a single small-molecule scaffold enables exploration of synergistic pharmacology that would be inaccessible with single-target probes.

Quote Request

Request a Quote for 5-(3-Chloro-5-fluorophenyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.